molecular formula C6H10N4 B011966 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 101080-48-2

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No. B011966
CAS RN: 101080-48-2
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as AMPA, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This chemical compound has been the subject of extensive research due to its unique properties and potential benefits.

Scientific Research Applications

  • Biosynthesis of Thiamine in Yeast : It is used to study the role of 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine in the biosynthesis of thiamine in yeast (Baxter, Hartley, & Chan, 1990).

  • Synthesis of Aminopyrimidine Derivatives : This compound is key in the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine derivatives (Doulah et al., 2014).

  • Development of Thiazolo[4,5-d] Pyrimidine Derivatives : It is utilized in obtaining new thiazolo[4,5-d] pyrimidine derivatives, which have potential applications in various fields (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Intermediate in Thiamine Synthesis : This compound is used as an intermediate in the synthesis of thiamine (Edenhofer, Spiegelberg, & Oberhänsli, 1975).

  • 5-HT1A Agonist in Pharmacology : It is identified as a novel 5-HT1A agonist with moderate potency and improved metabolic stability (Dounay et al., 2009).

  • Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : It serves as a starting material for obtaining these derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

  • Potential Antiviral Agent : The compound shows potential as an antiviral agent, although no selectivity was observed against HIV-1 and HIV-2 replication in MT-4 cells (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

  • Intermediate for Vitamin B1 Synthesis : It is a key intermediate for Vitamin B1, and its synthesis can be scaled up for industrial use (Zhao, Ma, & Chen, 2012).

  • Investigation of Chemical Reactions : This compound is involved in various studies investigating chemical reactions and synthesis pathways (Evans & Robertson, 1973).

  • Potent A2B Adenosine Receptor Antagonist : It has been identified as a potent, selective, and efficacious A2B adenosine receptor antagonist (Vidal et al., 2007).

properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241713
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40241713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methylpyrimidin-4-amine

CAS RN

95-02-3
Record name 4-Amino-2-methyl-5-pyrimidinemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=95-02-3
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-5-aminomethyl-2-methylpyrimidine
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-2-methylpyrimidine-5-methylamine
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Record name 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE
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Synthesis routes and methods I

Procedure details

An amount of 170 g of isopropanol was added to 30.0 g of the 2-methyl-4-amino-5-aminomethylpyrimidine carbonate thus obtained, followed by heating at about 85° C. for 180 minutes to give 2-methyl-4-amino-5-aminomethylpyrimidine with purity of 99.0%.
Name
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into an Erlenmeyer's flask of 100 ml, 2.00 g (14.6 millimole) of 2-methyl-4-amino-5-formylpyrimidine, 40 g of 20 wt. % ammonia-methanol solution and 2.0 mg of molybdic acid (H2MoO4.H2O) were added, and the mixture was stirred for 2 hours under room temperature, with the flask being closely stoppered. Following subsequently the same procedure as in Example 1, 2-methyl-4-amino-5-aminomethylpyrimidine was obtained at a yield of 93.5%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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